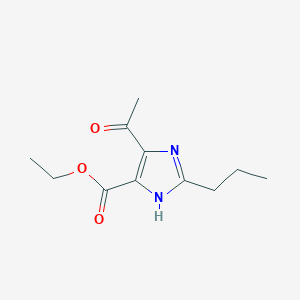

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate

Description

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3) is a substituted imidazole derivative with the molecular formula C₁₁H₁₆N₂O₃ and a molecular weight of 224.12 g/mol . Its structure features an acetyl group at position 4, a propyl chain at position 2, and an ethyl ester at position 5. This compound is primarily used in laboratory settings and as an intermediate in chemical synthesis .

Key properties include:

Properties

IUPAC Name |

ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-6-8-12-9(7(3)14)10(13-8)11(15)16-5-2/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPSJLSTXDBKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate typically involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution . The reaction mass is then quenched into a 25% ammonium chloride solution, extracted with ethyl acetate, and the organic phase is separated, washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate can be synthesized through several methods, primarily involving the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with ammonium chloride solution. The molecular formula of this compound is C11H16N2O3, with a molecular weight of approximately 224.26 g/mol. It typically appears as a pale yellow solid and is soluble in various organic solvents.

Synthetic Routes

| Method | Description |

|---|---|

| Grignard Reaction | Involves the reaction with methylmagnesium bromide under controlled conditions. |

| Acidification | Uses saturated ammonium chloride to complete the synthesis process. |

| Industrial Scale-Up | Employs automated reactors for efficiency and high yield in larger quantities. |

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical reactions including reduction, substitution, and oxidation.

Biology

This compound has been investigated for its potential biological activities , including:

- Antimicrobial Properties : Studies indicate that it may inhibit the growth of various microorganisms.

- Antiviral Activities : Research suggests possible effectiveness against certain viral infections.

Medicine

This compound is explored for its potential as a pharmaceutical agent . Notably, it is a key intermediate in the synthesis of olmesartan medoxomil, an antihypertensive medication. This compound's ability to modulate biological pathways makes it a candidate for further drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique functional groups contribute to its utility in creating diverse chemical products.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Target Interactions

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity, leading to physiological changes.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains.

- Pharmaceutical Development : Research focused on its role as an intermediate in synthesizing olmesartan medoxomil showed promising results in hypertension management.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(1-Hydroxy-1-Methylethyl)-2-Propyl-1H-Imidazole-5-Carboxylate

- Molecular Formula : C₁₂H₂₀N₂O₃ .

- Substituents : A diol (1-hydroxy-1-methylethyl) group at position 4.

- Properties: Higher molecular weight (240.30 g/mol) due to the additional hydroxyl and methyl groups.

- Applications : Used in antihypertensive drug research, highlighting the pharmacological relevance of imidazole carboxylates .

Substituted 2-[4-(1,2-Dimethyl-5-Nitro-1H-Imidazol-4-yl)Phenyl]-1-Arylethanols

- Substituents: Nitro (NO₂) and aryl groups .

- Synthesis : Prepared via TDAE-mediated reactions, which facilitate nucleophilic substitution at the imidazole’s chloromethyl position .

- Applications : Nitroimidazoles are widely studied for antimicrobial and antiparasitic activities, contrasting with the acetylated compound’s undefined pharmacological role .

Key Difference : The nitro group’s electron-withdrawing nature increases reactivity toward reduction, a property absent in the acetyl-substituted compound.

RNH-6270 (Clarke’s Analysis)

Ethyl 5-(1-Methyl-1H-Imidazol-5-yl)-1H-Indole-2-Carboxylate

- Structure : Fused indole-imidazole system .

- Applications: Potential use in oncology due to indole’s role in kinase inhibition .

- Synthesis : Likely involves cross-coupling reactions between imidazole and indole precursors .

Key Difference : The indole moiety confers planar aromaticity, enabling π-π stacking interactions critical for DNA intercalation or enzyme binding .

Comparative Analysis Table

Critical Insights

- Functional Group Impact: Acetyl groups (electron-withdrawing) reduce nucleophilicity compared to hydroxyl or amino substituents, limiting the compound’s utility in reactions requiring electrophilic sites .

- Safety Profile : The acetylated compound’s acute toxicity and irritation risks necessitate stringent handling protocols, unlike safer derivatives like RNH-6270 .

- Synthetic Flexibility : Grignard and TDAE methodologies enable modular synthesis of imidazole derivatives, allowing tailored functionalization for specific applications .

Biological Activity

Ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate (CAS: 144690-07-3) is an organic compound characterized by its unique imidazole structure, which contributes to its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals such as olmesartan medoxomil, an antihypertensive drug.

The molecular formula of this compound is , with a molecular weight of approximately 224.26 g/mol. It typically appears as a pale yellow solid and is soluble in various organic solvents, making it suitable for multiple applications in chemical synthesis and pharmaceuticals .

Target Interactions

Imidazole derivatives, including this compound, are known for their ability to interact with a variety of biological targets. These interactions often occur through:

- Enzyme Inhibition : Compounds in this class can inhibit enzyme activity, affecting metabolic pathways.

- Receptor Modulation : They may modulate the activity of various receptors, influencing physiological responses.

Biochemical Pathways

The compound influences several biochemical pathways, contributing to its broad spectrum of biological effects. For instance, it may affect pathways involved in inflammation and microbial resistance due to its structural properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 0.0195 mg/mL |

| Escherichia coli | Active | 0.0048 mg/mL |

| Bacillus mycoides | Active | 0.0048 mg/mL |

| Candida albicans | Moderate | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Pharmacological Applications

This compound is being explored for its role in various pharmacological applications:

Case Studies and Research Findings

Several studies have investigated the biological activities of imidazole derivatives:

- In Vitro Studies : A study highlighted the synthesis and evaluation of imidazole analogs for their inhibitory effects on myosin function, showing varying degrees of potency depending on structural modifications .

- Comparative Analysis : Research comparing this compound with similar compounds indicates that its unique acetyl group enhances its solubility and biological activity compared to other imidazole derivatives.

Q & A

How can spectroscopic techniques be optimized to characterize ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate?

Methodological Answer:

For structural elucidation, combine IR spectroscopy to identify functional groups (e.g., carbonyl stretching frequencies of the acetyl and ester groups) and high-resolution mass spectrometry (HRMS) to confirm the molecular formula (exact mass: 224.12198 g/mol) . If crystalline, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical. SC-XRD requires high-quality crystals grown via slow evaporation or diffusion methods. Validate the structure using tools like PLATON to check for missed symmetry or twinning .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage: Maintain at -10°C in airtight containers to prevent degradation or moisture absorption .

- Personal Protective Equipment (PPE): Use NIOSH-approved P95 respirators for particulate protection, nitrile gloves (tested for permeation resistance), and safety goggles to avoid eye irritation (GHS H319) .

- Spill Management: Avoid dust generation; use inert absorbents (e.g., vermiculite) for solid spills. Collect waste in sealed containers and dispose via hazardous waste protocols .

How can computational methods aid in predicting the compound’s reactivity or stability?

Methodological Answer:

- Reaction Pathway Modeling: Use density functional theory (DFT) to simulate reaction intermediates and transition states. Focus on the imidazole ring’s electrophilic/nucleophilic sites and ester group hydrolysis tendencies.

- Stability Prediction: Apply molecular dynamics (MD) simulations to assess thermal stability (experimental mp: 80–82°C ) and solvent interactions. Validate predictions with HPLC or NMR to track decomposition products under varying pH/temperature conditions .

What experimental strategies resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Twinned Crystals: Use SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands. Validate with Rint and CC1/2 metrics .

- Disordered Atoms: Apply ISOR and DELU restraints to model thermal motion. For partial occupancy, refine using free variables and check residual electron density (<1 eÅ<sup>−3</sup>) .

- Validation Tools: Cross-check with CIF validation (e.g., check for missing symmetry or incorrect space group assignments) .

How can synthetic routes be optimized for higher yields of the target compound?

Methodological Answer:

- Route Design: Start from 4-acetyl-2-propylimidazole precursors. Optimize esterification using DCC/DMAP coupling or acid-catalyzed ethanol reflux. Monitor reaction progress via TLC or LC-MS .

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., H2SO4, FeCl3) to enhance reaction rates. Use design of experiments (DoE) to balance temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) .

- Workup: Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Characterize intermediates with <sup>13</sup>C NMR to confirm regioselectivity .

How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- IR Frequency Shifts: Compare DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) with experimental IR. Adjust for solvent effects (e.g., chloroform vs. KBr pellet) .

- Mass Spectrometry: Confirm isotopic patterns using Isotope Pattern Calculator tools. For unexpected adducts (e.g., Na<sup>+</sup> or K<sup>+</sup>), re-analyze in negative ion mode or with alternative matrices .

- NMR Signal Splitting: Use 2D NMR (COSY, HSQC) to resolve overlapping signals from imidazole protons or propyl chain conformers .

What advanced techniques validate the compound’s biological activity in vitro?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against target enzymes (e.g., cytochrome P450 isoforms) using fluorescence-based assays or HPLC-MS to quantify substrate conversion. Include positive controls (e.g., ketoconazole) and IC50 calculations .

- Cellular Uptake Studies: Use confocal microscopy with fluorescent derivatives or radiolabeling (e.g., <sup>14</sup>C at the ethyl group) to track intracellular accumulation .

How can researchers mitigate risks of decomposition during long-term storage?

Methodological Answer:

- Stability Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor via HPLC-UV for degradation products (e.g., hydrolysis to carboxylic acid).

- Formulation: Lyophilize the compound with cryoprotectants (e.g., trehalose) or store under argon in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.